

# Basic Toxicological Profile of Common Ginsenosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ginsenosides, the pharmacologically active saponins of ginseng (Panax species), are a diverse group of triterpenoid glycosides extensively studied for their therapeutic potential. As interest in these compounds for drug development and as nutraceuticals grows, a thorough understanding of their toxicological profile is paramount. This guide provides a comprehensive overview of the basic toxicology of four common ginsenosides: Ginsenoside Rb1, Ginsenoside Rg1, Ginsenoside Rg3, and Compound K (CK), with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways of toxicity.

# **Acute, Subchronic, and Chronic Toxicity**

The acute toxicity of ginsenosides is generally low, with studies often failing to determine a precise LD50 due to the high doses required to elicit mortality. Subchronic and chronic studies provide more nuanced insights into potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

## **Quantitative Toxicity Data**

The following tables summarize key quantitative data from acute and subchronic toxicity studies on common ginsenosides.

Table 1: Acute Oral Toxicity of Common Ginsenosides



| Ginsenoside                                                  | Species  | LD50 (mg/kg)                                                              | Observations                                                              |
|--------------------------------------------------------------|----------|---------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Rg3 (20S)                                                    | Mouse    | > 1600[1]                                                                 | No mortality or signs of toxicity observed at the maximum tested dose.[1] |
| Rat                                                          | > 800[1] | No mortality or signs of toxicity observed at the maximum tested dose.[1] |                                                                           |
| Compound K (CK)                                              | Mouse    | > 10,000                                                                  | No mortality or toxicity was reported at the maximum dosage.              |
| Rat                                                          | > 8,000  | No mortality or toxicity was reported at the maximum dosage.              |                                                                           |
| Enzyme-Treated<br>Ginseng Extract (rich<br>in Rh2+, CK, Rg3) | Rat      | > 4,000                                                                   | The approximate lethal dose was estimated to be higher than 4,000 mg/kg.  |

Table 2: Subchronic Oral Toxicity of Common Ginsenosides



| Ginsenosid<br>e/Extract          | Species | Duration | Doses<br>(mg/kg/day)  | NOAEL<br>(mg/kg/day)       | Key<br>Findings                                                                                                                                                      |
|----------------------------------|---------|----------|-----------------------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rg3 (20S)                        | Rat     | 26 weeks | 0, 20, 60, 180        | 180[1]                     | No significant toxicological changes were observed.[1]                                                                                                               |
| Rg3 (20S)<br>(intramuscula<br>r) | Rat     | 26 weeks | 0, 4.2, 10.0,<br>20.0 | 4.2                        | Dose- dependent increases in spleen and kidney weights, and reversible changes in white blood cell counts at higher doses.                                           |
| Compound K<br>(CK)               | Rat     | 26 weeks | 13, 40, 120           | 40 (male),<br>120 (female) | Transient asthenia, hypoactivity, and weight reduction in males at 120 mg/kg. Evidence of reversible hepatotoxicity and nephrotoxicity in males at the highest dose. |
| Compound K<br>(CK)               | Dog     | 90 days  | 6.7, 20, 60           | 6.7[1]                     | Reversible hepatotoxicity                                                                                                                                            |



| (intravenous)                       |     |          |                    |           | at 20 and 60 mg/kg/day, indicated by increased liver enzymes and histopathologi cal changes.            |
|-------------------------------------|-----|----------|--------------------|-----------|---------------------------------------------------------------------------------------------------------|
| Ginsenoside<br>Re                   | Rat | 26 weeks | 0, 38, 113,<br>375 | 375       | Well-tolerated with no significant toxic effects.                                                       |
| Rare<br>Ginsenosides<br>Extract     | Rat | 90 days  | 60, 200, 600       | < 200     | High doses induced inflammatory changes in the liver and intestines, and altered metabolic pathways.[2] |
| Ginseng Leaf<br>Extract<br>(UG0712) | Rat | 13 weeks | 100, 400,<br>1600  | > 1600[4] | No treatment-<br>related<br>adverse<br>effects were<br>observed.[4]                                     |

# Genotoxicity

Genotoxicity studies are crucial for assessing the potential of a substance to damage genetic material. Standard assays include the bacterial reverse mutation test (Ames test), in vitro chromosome aberration test, and in vivo micronucleus test.



# **Genotoxicity Profile of Ginsenosides**

Available data suggests that ginsenosides and their derivatives generally do not exhibit genotoxic potential in standard test systems.

Table 3: Genotoxicity of Ginsenosides and Related Extracts

| Test<br>Substance                                   | Assay                               | System                     | Metabolic<br>Activation | Result   |
|-----------------------------------------------------|-------------------------------------|----------------------------|-------------------------|----------|
| 25-OCH3-PPD<br>(Ginsenoside<br>derivative)          | Ames Test                           | S. typhimurium,<br>E. coli | With and without        | Negative |
| Chromosome<br>Aberration                            | Beagle Dogs                         | In vivo                    | Negative                |          |
| Micronucleus<br>Test                                | Beagle Dogs                         | In vivo                    | Negative                |          |
| Enzyme-Treated<br>Ginseng Extract<br>(Ginseng Rh2+) | Ames Test                           | S. typhimurium,<br>E. coli | With and without        | Negative |
| Chromosome<br>Aberration                            | Chinese Hamster<br>Lung (CHL) cells | With and without           | Negative                |          |
| Micronucleus<br>Test                                | ICR Mice                            | In vivo                    | Negative                |          |
| Ginseng Leaf<br>Extract<br>(UG0712)                 | Ames Test                           | S. typhimurium,<br>E. coli | With and without        | Negative |
| Chromosome<br>Aberration                            | Chinese Hamster<br>Lung (CHL) cells | With and without           | Negative                |          |
| Micronucleus<br>Test                                | ICR Mice                            | In vivo                    | Negative                |          |

# **Experimental Protocols for Genotoxicity Assays**

### Foundational & Exploratory





This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

 Principle: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal agar medium lacking the required amino acid.

#### Procedure:

- Strains: At least five strains are used, including S. typhimurium TA98, TA100, TA1535,
   TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
- $\circ$  Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate dose range. The highest dose is typically 5000  $\mu$  g/plate .
- Assay: The test substance, bacterial culture, and S9 mix (or buffer) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

- Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation. Cells are arrested in metaphase, harvested, and stained. Chromosomes are then microscopically examined for structural abnormalities.
- Procedure:

### Foundational & Exploratory





- Cell Culture: Cells are cultured to a suitable density.
- Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a continuous (1.5-2 normal cell cycle lengths) duration.
- Metabolic Activation: The short exposure is conducted with and without an S9 mix.
- Harvest and Staining: After exposure, a metaphase-arresting agent (e.g., colcemid) is added. Cells are then harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
- Analysis: At least 200 metaphases per concentration are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges).
- Evaluation: A substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or if a statistically significant increase is observed at one or more concentrations.

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of treated animals, usually rodents.

Principle: The test substance is administered to the animal. During the division of
erythroblasts, any chromosome fragments or whole chromosomes that lag at anaphase may
not be incorporated into the daughter nuclei and can form micronuclei in the cytoplasm. As
the erythroblast matures into a polychromatic erythrocyte (PCE), the main nucleus is
expelled, leaving the micronucleus in the anucleated cell. An increase in the frequency of
micronucleated PCEs indicates genotoxicity.

#### Procedure:

- Animal Model: Typically mice or rats are used.
- Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection).
- Dose Selection: Doses are selected based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD).



- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
- Slide Preparation and Staining: Smears are prepared and stained to differentiate PCEs from normochromatic erythrocytes (NCEs) and to visualize micronuclei.
- Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of myelotoxicity.
- Evaluation: A positive response is a dose-related and statistically significant increase in the frequency of micronucleated PCEs.

# Carcinogenicity

Long-term carcinogenicity studies on individual ginsenosides are largely unavailable. The most relevant data comes from a two-year bioassay of a Panax ginseng extract conducted by the U.S. National Toxicology Program (NTP).

- Study Design: Groups of F344/N rats and B6C3F1 mice were administered a ginseng extract (containing ginsenosides including Rb1 and Rg1) by gavage at doses of 1250, 2500, or 5000 mg/kg for two years.[1][5][6]
- Findings: Under the conditions of the study, there was no evidence of carcinogenic activity of the ginseng extract in male or female rats or mice.[1][5][6] A significant decrease in the incidence of mammary gland fibroadenoma was noted in female rats at the highest dose.[6]
- Conclusion: While this study on a complex mixture provides some reassurance, it does not
  definitively rule out the carcinogenic potential of individual, isolated ginsenosides at high
  concentrations. Many studies, however, point to the anti-carcinogenic properties of certain
  ginsenosides, such as Rg3, in various cancer models.[4][7]

# **Reproductive and Developmental Toxicity**

Some ginsenosides have been shown to have effects on embryonic development, particularly at higher concentrations.

Table 4: Reproductive and Developmental Toxicity of Common Ginsenosides



| Ginsenoside                     | Model                                                                                                                                                | Concentration/Dos<br>e                                                                              | Effects                                                                                                          |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Rb1                             | Mouse Whole Embryo<br>Culture                                                                                                                        | 30 μg/mL                                                                                            | Significant decrease in total morphological score; effects on midbrain, forebrain, and optic system development. |
| 50 μg/mL                        | Further reduction in morphological score; effects on allantois, flexion, branchial arch, and limb buds; reduced crown-rump length and somite number. |                                                                                                     |                                                                                                                  |
| Rg1                             | Mouse Blastocysts (in vitro)                                                                                                                         | 25-100 μΜ                                                                                           | Induction of apoptosis and decreased inner cell mass cell number.                                                |
| Mouse (in vivo,<br>intravenous) | 2, 4, 6 mg/kg/day for 4<br>days                                                                                                                      | Increased apoptosis in blastocyst-stage embryos and negative impact on early embryonic development. |                                                                                                                  |

- Ginsenoside Rb1: In vitro studies using a whole mouse embryo culture model have suggested that ginsenoside Rb1 may have teratogenic effects during the organogenetic period.[8] Effects were observed on the development of the nervous system and other structures at concentrations of 30-50 µg/mL.[8]
- Ginsenoside Rg1: Both in vitro and in vivo studies in mice have indicated that Rg1 can induce apoptosis in blastocysts and impair early embryonic development. These effects may be linked to the induction of oxidative stress.



# **Organ-Specific Toxicity**

At high doses, some ginsenosides have been associated with organ-specific toxicity, most notably hepatotoxicity.

- Hepatotoxicity: A 90-day study in dogs with intravenous administration of Compound K showed reversible hepatotoxicity at doses of 20 and 60 mg/kg/day, characterized by elevated liver enzymes (ALT, γ-GT, ALP) and histopathological changes.[1] Similarly, a 90-day study in rats with a rare ginsenosides extract revealed inflammatory changes in the liver at a high dose of 600 mg/kg.[2][3]
- Nephrotoxicity: A 26-week study of intramuscularly administered ginsenoside Rg3 in rats showed significantly elevated kidney weights in females at 10.0 mg/kg and in males at 20.0 mg/kg.
- Hematological Effects: The same study on intramuscular Rg3 also reported a dosedependent increase in total white blood cell count and neutrophils, with a decrease in lymphocytes, at doses of 10.0 and 20.0 mg/kg. These effects were reversible.

# Signaling Pathways in Ginsenoside-Induced Cytotoxicity

At supra-pharmacological concentrations, ginsenosides can induce cytotoxicity, primarily through the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress.

### **Apoptosis Induction**

Ginsenosides, particularly metabolites like Compound K, have been shown to induce apoptosis in various cell types, including cancer cells. This is a key mechanism of their anti-cancer activity but also a potential pathway for toxicity at high doses. The process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.





Click to download full resolution via product page

Caption: Ginsenoside-induced apoptotic pathways.

### **Oxidative Stress**

While often touted for their antioxidant properties at therapeutic doses, high concentrations of ginsenosides can lead to an imbalance in the cellular redox state, resulting in oxidative stress and subsequent cellular damage.





Click to download full resolution via product page

Caption: Ginsenoside-induced oxidative stress pathway.

## Conclusion

The common ginsenosides Rb1, Rg1, Rg3, and Compound K generally exhibit a low order of acute toxicity. Subchronic studies have established NOAELs that are significantly higher than typical human consumption levels. While genotoxicity and carcinogenicity do not appear to be significant concerns based on available data for ginsenoside-rich extracts, some individual ginsenosides have demonstrated potential for reproductive and developmental toxicity at high concentrations in preclinical models. Organ-specific toxicity, particularly hepatotoxicity, can occur at very high doses. The primary mechanisms underlying ginsenoside-induced toxicity at



high concentrations involve the induction of apoptosis and oxidative stress. For drug development professionals, these findings underscore the importance of dose selection and monitoring for specific toxicological endpoints in preclinical and clinical studies. For researchers, the complex, dose-dependent effects of ginsenosides on signaling pathways remain a fertile area for further investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Two-Year Toxicity and Carcinogenicity Studies of Panax ginseng in Fischer 344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. [Anticarcinogenic effect of 20(R)-ginsenoside Rg3 on induced hepatocellular carcinoma in rats] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-year toxicity and carcinogenicity studies of Panax ginseng in Fischer 344 rats and B6C3F1 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abstract for TR-567 [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ginsenoside Rg1 Induces Apoptotic Cell Death in Triple-Negative Breast Cancer Cell Lines and Prevents Carcinogen-Induced Breast Tumorigenesis in Sprague Dawley Rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Basic Toxicological Profile of Common Ginsenosides: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374225#basic-toxicological-profile-of-common-qinsenosides]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com